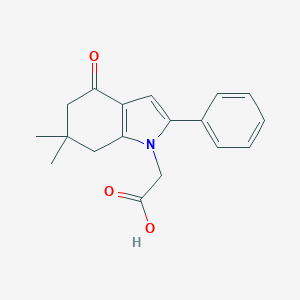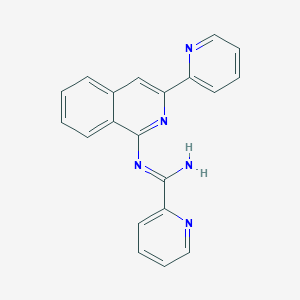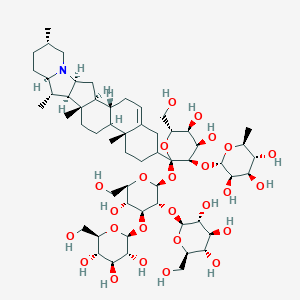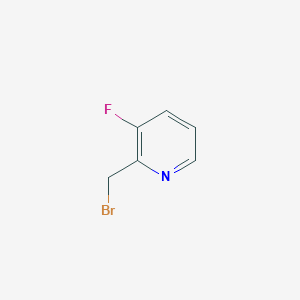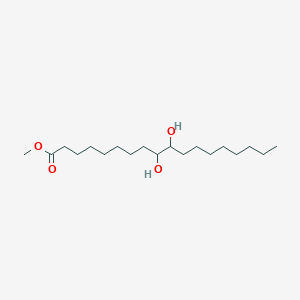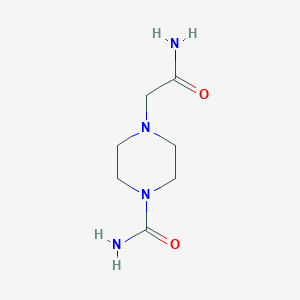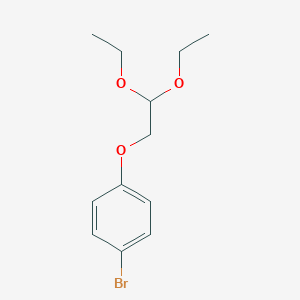
5-(Cyclohexylidenemethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylidenemethyl)isoxazole, also known as CXM, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. CXM is a heterocyclic compound that contains both a cyclohexylidene and an isoxazole ring in its structure. In
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexylidenemethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(Cyclohexylidenemethyl)isoxazole has been shown to have potent antitumor and antiviral activity, making it a promising candidate for the development of new drugs. 5-(Cyclohexylidenemethyl)isoxazole has also been used as a building block in the synthesis of novel materials such as polymers and liquid crystals. In organic synthesis, 5-(Cyclohexylidenemethyl)isoxazole has been used as a versatile reagent for the preparation of various functionalized compounds.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylidenemethyl)isoxazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-(Cyclohexylidenemethyl)isoxazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(Cyclohexylidenemethyl)isoxazole has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
5-(Cyclohexylidenemethyl)isoxazole has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Cyclohexylidenemethyl)isoxazole can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that 5-(Cyclohexylidenemethyl)isoxazole can inhibit tumor growth and metastasis, reduce the severity of viral infections, and alleviate symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Cyclohexylidenemethyl)isoxazole in lab experiments is its versatility as a reagent for the preparation of various functionalized compounds. 5-(Cyclohexylidenemethyl)isoxazole is also relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, one limitation of 5-(Cyclohexylidenemethyl)isoxazole is its low solubility in water, which can make it difficult to use in certain experiments. 5-(Cyclohexylidenemethyl)isoxazole is also relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 5-(Cyclohexylidenemethyl)isoxazole. One area of interest is the development of new drugs based on 5-(Cyclohexylidenemethyl)isoxazole that can be used to treat cancer, viral infections, and inflammatory diseases. Another area of interest is the development of new materials based on 5-(Cyclohexylidenemethyl)isoxazole that can be used in various applications such as electronics, optics, and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Cyclohexylidenemethyl)isoxazole and its potential side effects in vivo.
Synthesemethoden
The synthesis of 5-(Cyclohexylidenemethyl)isoxazole involves the reaction of cyclohexylideneacetonitrile with hydroxylamine-O-sulfonic acid to produce 5-(cyclohexylidenemethyl)isoxazole. The reaction is carried out in the presence of a catalyst such as potassium carbonate and requires careful control of temperature and reaction time to achieve a high yield of the desired product.
Eigenschaften
CAS-Nummer |
113352-01-5 |
|---|---|
Produktname |
5-(Cyclohexylidenemethyl)isoxazole |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5-(cyclohexylidenemethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h6-8H,1-5H2 |
InChI-Schlüssel |
MGLIVPAAZKDLAB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC2=CC=NO2)CC1 |
Kanonische SMILES |
C1CCC(=CC2=CC=NO2)CC1 |
Synonyme |
Isoxazole, 5-(cyclohexylidenemethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



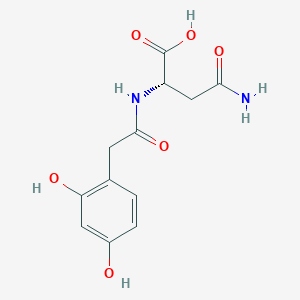
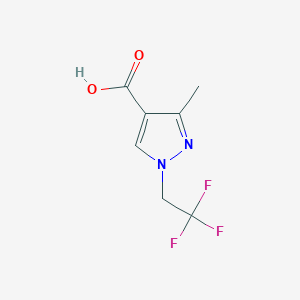
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
